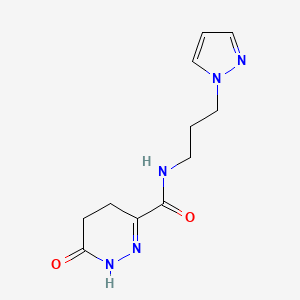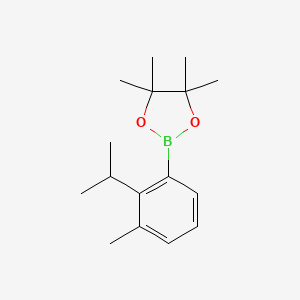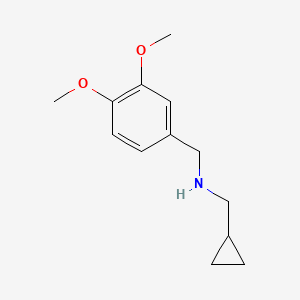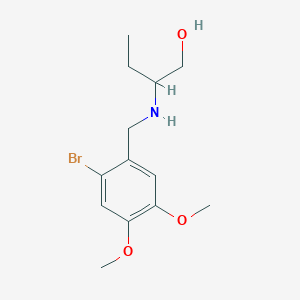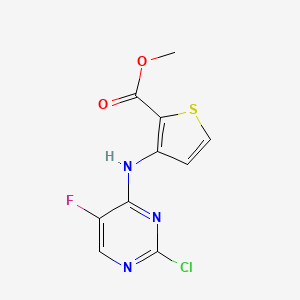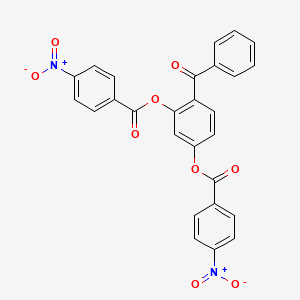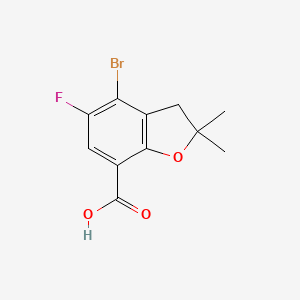
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a synthetic organic compound with the molecular formula C11H10BrFO3. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 7th position on a benzofuran ring system. The compound also contains two methyl groups at the 2nd position, making it a dimethyl derivative.
Métodos De Preparación
The synthesis of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves multi-step organic synthesis techniques. One common method involves the bromination and fluorination of a benzofuran precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its functional groups and substitutions.
Medicine: Research into potential pharmaceutical applications may involve studying the compound’s interactions with biological targets and its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interactions with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the carboxylic acid group, allows the compound to participate in various biochemical pathways. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and molecular targets depend on the specific context of its use in research or therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid include other halogenated benzofuran derivatives and carboxylic acid-containing compounds. For example:
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
5-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid: A compound with a similar structure but lacking the bromine atom.
Propiedades
Fórmula molecular |
C11H10BrFO3 |
|---|---|
Peso molecular |
289.10 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15) |
Clave InChI |
PVIUSGJBXIZMIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)
![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)

